Taurolithocholic Acid Sulfate Disodium Salt

GPR39 GPCR signaling Zn²⁺ sensing

Researchers requiring a selective GPBAR1 agonist free of confounding hepatotoxicity face limited options. Taurolithocholic Acid Sulfate Disodium Salt (TLCS) solves this by providing receptor-specific activity without the ultrastructural damage seen with unsulfated taurolithocholic acid. • GPBAR1-dependent pancreatic injury model: 200-500 μM TLCS triggers pathological Ca²⁺ transients and zymogen activation; effects abolished in Gpbar1⁻/⁻ cells. • GPR39 agonism with Zn²⁺-modulated potency (EC₅₀ 9 μM with Zn²⁺ vs. 71.6 μM without) for calibrating zinc-sensitive GPCR screens. • S1PR2-mediated Abcc2 internalization studies in hepatocyte couplets or perfused liver; sustained transporter endocytosis partially reversed by JTE-013. • Zero hepatotoxicity in isolated perfused rat liver, unlike unsulfated parent compound which causes severe bile capillary damage within 150 min.

Molecular Formula C26H43NNa2O8S2
Molecular Weight 607.7
CAS No. 64936-83-0
Cat. No. B590488
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTaurolithocholic Acid Sulfate Disodium Salt
CAS64936-83-0
Synonyms2-[[(3α,5β)-24-Oxo-3-(sulfooxy)cholan-24-yl]amino]ethanesulfonic Acid Disodium Salt;  N-(3α-Hydroxy-5β-cholan-24-oyl)taurine Hydrogen Sulfate (Ester) Disodium Salt;  3α-Hydroxy-5β-cholanoyltaurine 3-Sulfate Disodium Salt;  Sulfolithocholyltaurine Disodi
Molecular FormulaC26H43NNa2O8S2
Molecular Weight607.7
Structural Identifiers
SMILESCC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OS(=O)(=O)[O-])C)C.[Na+].[Na+]
InChIInChI=1S/C26H45NO8S2.2Na/c1-17(4-9-24(28)27-14-15-36(29,30)31)21-7-8-22-20-6-5-18-16-19(35-37(32,33)34)10-12-25(18,2)23(20)11-13-26(21,22)3;;/h17-23H,4-16H2,1-3H3,(H,27,28)(H,29,30,31)(H,32,33,34);;/q;2*+1/p-2/t17-,18-,19-,20+,21-,22+,23+,25+,26-;;/m1../s1
InChIKeyYHTVOGLKSGJIDL-RLHFEMFKSA-L
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥95%A crystalline solid

TLCS: Compound Overview


Taurolithocholic Acid Sulfate Disodium Salt (TLCS, CAS 64936-83-0) is a sulfated bile acid derivative with the molecular formula C26H43NNa2O8S2 and a molecular weight of 607.7 g/mol [1]. It is the 3α-sulfate ester of the taurine conjugate of lithocholic acid, characterized by the presence of sulfate groups at the C3 hydroxyl and a taurine-conjugated carboxyl group . As an endogenous metabolite, TLCS participates in bile acid detoxification and elimination pathways, with its sulfation enhancing aqueous solubility and reducing hepatic toxicity compared to its unsulfated parent compound [2].

1

Bile acid receptor studies

Supports GPBAR1, GPR39, and S1PR2 signaling research

2

Sulfated conjugate tool

Sulfation enhances aqueous solubility in research models

3

Endogenous metabolite context

Fits bile acid detoxification and elimination pathway studies

TLCS: Why Substitution Fails


Generic substitution of TLCS with other sulfated bile acids (e.g., glycolithocholic acid sulfate, lithocholic acid sulfate) or unsulfated taurine-conjugates (e.g., taurolithocholic acid) is scientifically invalid due to profound differences in receptor pharmacology, toxicity profiles, and metabolic stability. While glycolithocholic acid sulfate reduces bile flow by over 60% within 30 minutes, TLCS administration results in no significant change in bile flow over a 2-hour period [1]. Furthermore, sulfation of the parent taurolithocholic acid eliminates its severe hepatotoxicity—unsulfated taurolithocholic acid induces substantial damage to bile capillaries and ergastoplasm, whereas TLCS-perfused livers show no ultrastructural alterations [2]. Even within the sulfated class, only TLCS uniquely couples to GPBAR1-mediated pathological calcium transients and acinar cell injury [3]. These quantifiable divergences in efficacy and safety mandate compound-specific procurement.

TLCS

Reported minimal bile flow alteration over 2 h in rat models

Glycolithocholic acid sulfate

Reduces bile flow >60% within 30 min; may not replicate TLCS biliary profile

Bile flow response may not transfer across sulfated analogs.

TLCS

No ultrastructural hepatocyte damage in perfused liver studies

Unsulfated taurolithocholic acid

Induces bile capillary and ergastoplasm alterations within 150 min

Sulfation state critically alters hepatocyte stress profile.

TLCS

GPBAR1-dependent pathological calcium transients and acinar cell injury

Lithocholic acid sulfate

Lacks comparable GPBAR1-mediated pancreatic acinar effects

GPBAR1 pathway engagement is compound-specific.

TLCS: Key Evidence Guide


GPR39 Agonism: Biphasic Zn²⁺ Dependence

TLCS demonstrates GPR39 agonism with EC50 values that shift by approximately 7- to 8-fold depending on Zn²⁺ availability, a property not observed for other sulfated bile acids such as lithocholic acid sulfate or glycolithocholic acid sulfate [1]. This Zn²⁺-dependent modulation is unique among bile acid derivatives and provides a selective tool for studying GPR39 pharmacology in different ionic microenvironments.

GPR39 Zn²⁺ shift
Head-to-head
EC50: 9 μM (+Zn²⁺) vs. 71.6 μM (−Zn²⁺)

Supports Zn²⁺-dependent GPR39 screening context

M39-20 and hGPR39-2 cells; lithocholic acid sulfate shows no activity

GPR39 GPCR signaling Zn²⁺ sensing

GPBAR1-Dependent Pancreatitis Induction

TLCS induces GPBAR1-dependent acute pancreatitis, with genetic deletion of Gpbar1 markedly reducing hyperamylasemia, edema, and acinar cell injury [1]. In vitro, exposure to submicellar concentrations of TLCS (200-500 μM) generates pathological calcium transients and intracellular zymogen activation only in wild-type acini, not in Gpbar1⁻/⁻ cells [2]. This receptor-specific mechanism is not observed with caerulein, a supramaximal secretagogue that induces pancreatitis via a GPBAR1-independent pathway, nor with other sulfated bile acids such as lithocholic acid sulfate, which fail to trigger comparable acinar cell pathology [3].

GPBAR1 pancreatitis
Head-to-head
TLCS (200–500 μM) induces pathology in WT, fully abrogated in Gpbar1⁻/⁻ cells

GPBAR1-dependent model context for pancreatitis research

Caerulein-induced injury unaffected by Gpbar1 deletion; lithocholic acid sulfate inactive

GPBAR1 acute pancreatitis bile acid receptor

S1PR2-Dependent Abcc2 Internalization

TLCS induces internalization of the canalicular transporter Abcc2 (Mrp2) via a pathway partially dependent on sphingosine-1-phosphate receptor 2 (S1PR2) [1]. In vitro, inhibition of S1PR2 by JTE-013 or siRNA knockdown partially prevents the TLC-induced decrease in Abcc2 activity [2]. In isolated perfused rat liver, TLCS injection triggers Abcc2 endocytosis accompanied by sustained decrease in bile flow and biliary excretion of the Abcc2 substrate dinitrophenyl-glutathione; S1PR2 inhibition accelerates recovery but does not prevent initial decay [3]. This partial S1PR2 dependence distinguishes TLCS from other cholestatic agents that operate via alternative receptor pathways or direct transporter inhibition.

S1PR2/Abcc2 pathway
Method context
TLCS-induced Abcc2 internalization partially prevented by S1PR2 inhibition (JTE-013/siRNA)

Supports S1PR2-dependent transporter internalization studies

Isolated rat hepatocyte couplets and perfused liver models

S1PR2 Abcc2/Mrp2 cholestasis

Hepatotoxicity: Sulfated vs. Unsulfated

In isolated perfused rat liver, perfusion with taurolithocholic acid (unsulfated) or lithocholic acid produces considerable alterations in bile capillaries, ergastoplasm, and minor mitochondrial changes within 150 minutes [1]. In contrast, perfusion with TLCS or lithocholic acid sulfate results in no ultrastructural alterations—tissue remains unchanged and indistinguishable from controls [2]. This demonstrates that sulfation renders the lithocholic acid core non-toxic to the hepatocyte, a property not shared by unsulfated taurine or glycine conjugates.

Sulfation & hepatotoxicity
Head-to-head
TLCS: no ultrastructural damage; unsulfated parent: marked bile capillary and ergastoplasm alterations

Sulfation-linked lower hepatocyte stress in perfused liver

150‑min perfusion in rat liver; light/electron microscopy

hepatotoxicity sulfation bile acid detoxification

TLCS: Validated Applications


GPBAR1 Antagonist Screening in Pancreatitis

Use TLCS as the selective GPBAR1 agonist to induce receptor-dependent acute pancreatitis in murine models. As demonstrated, TLCS (200-500 μM) triggers pathological calcium transients and zymogen activation exclusively via GPBAR1, with effects completely abrogated in Gpbar1⁻/⁻ cells [1]. This provides a clean, receptor-specific positive control for validating GPBAR1 antagonists in pancreatitis prevention studies.

GPR39 Agonist Profiling with Zn²⁺ Control

Employ TLCS as a GPR39 agonist with defined Zn²⁺-dependent potency (EC50 = 9 μM with Zn²⁺ vs. 71.6 μM without) [1]. This compound serves as a reference standard for calibrating GPR39 screening assays, particularly in studies examining zinc-sensitive GPCR signaling or in comparative pharmacology panels where other sulfated bile acids lack GPR39 activity.

S1PR2-Dependent Cholestasis Mechanism

Apply TLCS in isolated hepatocyte couplets or perfused rat liver models to investigate S1PR2-mediated Abcc2 internalization. TLCS induces sustained Abcc2 endocytosis and reduced biliary excretion, effects partially reversed by S1PR2 inhibition with JTE-013 [1]. This enables dissection of S1PR2/AC/PKA/PI3K/Akt pathway contributions to transporter dysfunction in cholestasis.

Hepatotoxicity-Free In Vivo Bile Acid Studies

Select TLCS over unsulfated taurolithocholic acid for in vivo or ex vivo liver perfusion studies where confounding hepatotoxicity must be avoided. In isolated perfused rat liver, TLCS causes no ultrastructural damage, while its unsulfated parent induces severe bile capillary and ergastoplasm alterations within 150 minutes [1]. This safety margin ensures observed pharmacological effects are due to receptor or transporter interactions, not hepatocyte injury.

Application
Selection Property
Validation Focus
GPBAR1 antagonist research in pancreatitis models
GPBAR1-dependent pathological calcium signaling
Gpbar1⁻/⁻ vs. wild-type acinar response
GPR39 agonist reference standard with Zn²⁺ control
Zn²⁺-dependent potency shift context
Zn²⁺/EDTA chelation in GPR39 assays
S1PR2 pathway dissection in cholestasis
Partial S1PR2-dependent Abcc2 internalization
S1PR2 inhibitor (JTE-013) co-treatment recovery
Hepatocyte stress-free bile acid perfusion studies
Sulfation-linked lower ultrastructural alteration
Electron microscopy in isolated perfused liver

Technical Documentation Hub

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